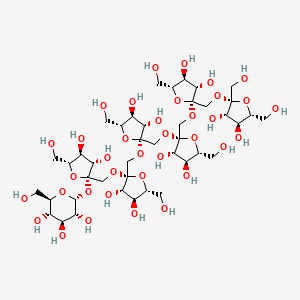
Fructoheptasaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fructoheptasaccharide belongs to fructooligosaccharides (FOS) with a degree of polymerization (DP=7) .
Synthesis Analysis
The synthesis of this compound and similar compounds involves complex chemical reactions. The process of synthesis analysis and pathway design has been transformed from a complex problem to a regular process of structural simplification . The retrosynthetic analysis is a common strategy to design a synthesis .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography and electron diffraction . These techniques can provide detailed information about the three-dimensional molecular structure of the compound .Chemical Reactions Analysis
The analysis of chemical reactions involving this compound would involve understanding the fundamentals of volumetric chemical analysis, acid/base equilibria, and titrations . The principles of chemical reactor analysis would also be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties are important as they provide detailed information about the compound .Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Composition Analysis :
- FOS can be engineered with different compositions by adjusting the sucrose concentration used as an initial substrate. This has significant implications in both academic and industrial settings. Techniques like FTIR spectroscopy combined with multivariate analysis offer useful tools for monitoring enzymatic synthesis of FOS (Romano et al., 2016).
Physicochemical Characteristics and Applications :
- FOS, as a type of polysaccharide, has various physiological and therapeutic effects beneficial to health. This makes them widely used in the food, nutraceutical, and pharmaceutical industries. Understanding their molecular weight, composition, linkages, and structure is crucial for further research and application in functional foods (Wang & Cheong, 2023).
Technological Aspects of Production :
- The production of FOS involves enzymatic synthesis and hydrolysis. Understanding the technological aspects, raw materials, and applications of FOS is essential for incorporating them into various products (Martins et al., 2019).
Metabolic Engineering and Biosynthesis :
- Research in metabolic engineering pathways for rare sugars biosynthesis, including FOS, is gaining attention. This approach can exploit renewable resources via microbial fermentation or metabolic engineering, offering new avenues for producing rare sugars like FOS (Bilal et al., 2018).
Fructo-Oligosaccharide Production using Enzyme Membrane Reactor :
- An enzyme membrane reactor (EMR) can be used for the continuous production of FOS. This method facilitates the removal of glucose and replenishment of sucrose, overcoming challenges like complex fouling mechanisms for efficient FOS production (Burghardt et al., 2019).
Interactions with Other Components in Food :
- Understanding the interaction of FOS with other food components like amino acids and monosaccharides is crucial. Quantum chemical methods have been used to study these interactions, which can impact the stability and processing of FOS in food products (Popova et al., 2020).
Biotechnology Asset :
- Fructose, a component of FOS, has emerged as a biotechnology asset due to its sweetening power and functional properties. The production of fructose syrup, which includes FOS, has been studied to reduce the complexity and costs involved in its synthesis (Lima et al., 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Kestoheptaose, also known as Fructoheptasaccharide, primarily targets the gut microbiota . It is a prebiotic oligosaccharide, which means it serves as a food source for beneficial gut bacteria, promoting their growth and activity .
Mode of Action
The interaction of 1-Kestoheptaose with its targets involves modulation of the gut microbiota. By serving as a food source for beneficial bacteria, 1-Kestoheptaose helps to maintain a healthy balance of gut bacteria. This can lead to improved digestive health and enhanced immune function .
Biochemical Pathways
1-Kestoheptaose affects the biochemical pathways associated with gut microbiota. The beneficial bacteria in the gut, when fed with 1-Kestoheptaose, can produce short-chain fatty acids (SCFAs) and other metabolites that have various effects on the host’s health . These effects include modulation of the immune system, improvement of the gut barrier function, and potential influence on energy metabolism .
Pharmacokinetics
The pharmacokinetics of 1-Kestoheptaose, like other prebiotic oligosaccharides, involves its transit through the upper gastrointestinal tract without being digested. It reaches the colon where it is fermented by the gut microbiota
Result of Action
The molecular and cellular effects of 1-Kestoheptaose’s action primarily involve the modulation of gut microbiota and the resulting changes in the host’s health. By promoting the growth and activity of beneficial bacteria, 1-Kestoheptaose can improve digestive health, enhance immune function, and potentially help prevent chronic diseases .
Action Environment
The action, efficacy, and stability of 1-Kestoheptaose can be influenced by various environmental factors. These include the composition of the individual’s diet, the existing balance of gut microbiota, and potentially other lifestyle factors. More research is needed to fully understand how these and other environmental factors influence the action of 1-kestoheptaose .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-14-21(51)28(58)29(59)36(71-14)78-42(35(65)27(57)20(7-49)77-42)13-70-41(34(64)26(56)19(6-48)76-41)12-69-40(33(63)25(55)18(5-47)75-40)11-68-39(32(62)24(54)17(4-46)74-39)10-67-38(31(61)23(53)16(3-45)73-38)9-66-37(8-50)30(60)22(52)15(2-44)72-37/h14-36,43-65H,1-13H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFLBDDUFAPAQ-LYUODHIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine](/img/structure/B2715078.png)
![N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2715079.png)

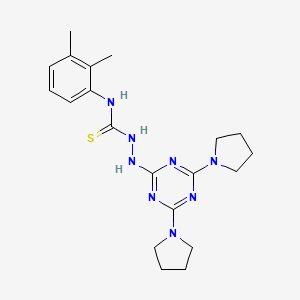

![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)
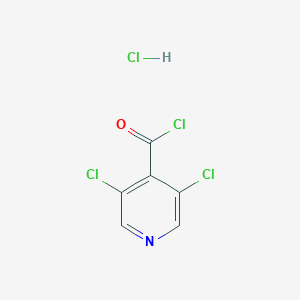
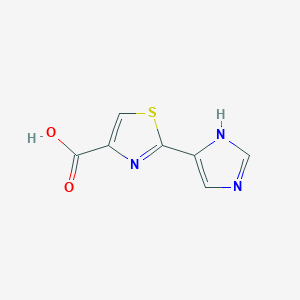

![N-cyclohexyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2715089.png)
![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2715091.png)
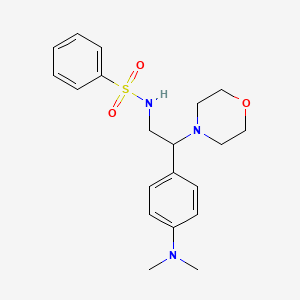
![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)